

An In-depth Technical Guide to N-Allyloxyphthalimide: Physical and Chemical Properties

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Compound of Interest

Compound Name: **N-Allyloxyphthalimide**

Cat. No.: **B1272531**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **N-Allyloxyphthalimide**, a valuable intermediate in organic synthesis. This document consolidates available data on its synthesis, reactivity, and spectroscopic characteristics to support its application in research and development.

Physical Properties

N-Allyloxyphthalimide is a white to light yellow crystalline powder at room temperature.[1][2] A summary of its key physical properties is presented in Table 1.

Property	Value	Source
CAS Number	39020-79-6	[1]
Molecular Formula	C ₁₁ H ₉ NO ₃	[3]
Molecular Weight	203.19 g/mol	[3]
Appearance	White to Light Yellow Powder to Crystal	[1] [2]
Melting Point	59.0 to 63.0 °C (60 °C)	[1] [2]
Density	1.3 g/cm ³	[1]
Flash Point	146.2 °C	[1]
Solubility	No data available	[3]
Physical State (at 20°C)	Solid	[2]

Table 1: Physical Properties of **N-Allyloxyphthalimide**

Chemical Properties

N-Allyloxyphthalimide is primarily utilized as an intermediate in organic synthesis.[\[3\]](#) Its chemical behavior is characterized by the reactivity of the phthalimide group and the allyloxy moiety.

A notable method for the synthesis of **N-Allyloxyphthalimide** derivatives is through an electrochemically induced cross-dehydrogenative C–O coupling of N-hydroxyphthalimide (NHPI) with alkenes that possess an allylic hydrogen atom.[\[4\]](#)[\[5\]](#)[\[6\]](#) This approach offers a metal-free and operationally simple route to these compounds.[\[7\]](#) The reaction proceeds in an undivided electrochemical cell and can produce moderate to good yields.[\[4\]](#)[\[6\]](#)

Another approach involves a PIDA-promoted cross-dehydrogenative coupling reaction between N-hydroxyphthalimide and aryl ketones, which also yields N-alkoxyphthalimide derivatives under catalyst-free conditions.[\[7\]](#)[\[8\]](#)

The electrochemical synthesis of **N-allyloxyphthalimides** involves the generation of a phthalimide-N-oxyl (PINO) radical from N-hydroxyphthalimide.^{[4][6]} This radical then abstracts a hydrogen atom from the allylic position of an alkene, forming a stabilized allylic radical.^{[4][6]} The subsequent recombination of the allylic radical and the PINO radical leads to the formation of the **N-allyloxyphthalimide** product.^{[4][6]}

A proposed reaction mechanism for the electrochemical synthesis is outlined below.

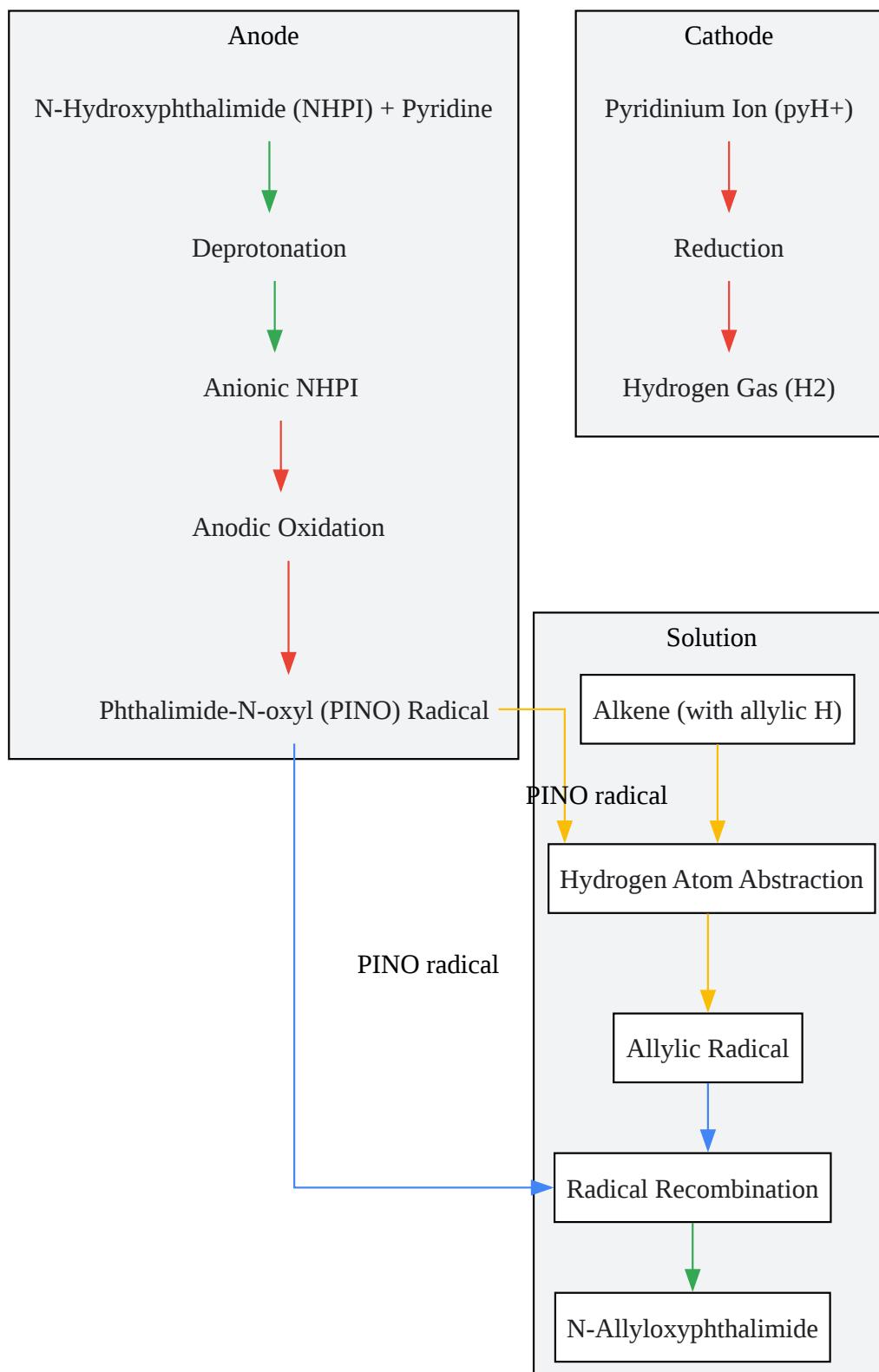


Figure 1: Proposed reaction mechanism for the electrochemical synthesis of **N-Allyloxyphthalimides**.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of **N-Allyloxyphthalimide** and its derivatives. While a complete set of spectra for the parent **N-Allyloxyphthalimide** is not readily available in the cited literature, representative data for a synthesized derivative, 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione, is provided in Table 2. [4]

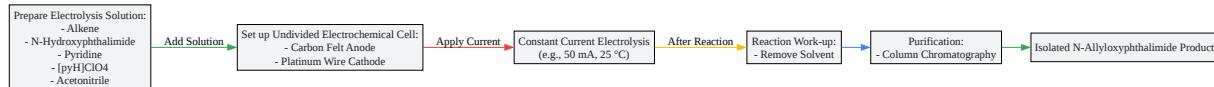
Spectroscopic Technique	Data
¹ H NMR (300 MHz, CDCl ₃)	δ 7.91–7.66 (m, 4H), 6.17–5.99 (m, 1H), 5.98–5.85 (m, 1H), 4.73 (d, J = 5.0 Hz, 1H), 2.25–2.07 (m, 1H), 2.06–1.89 (m, 2H), 1.89–1.74 (m, 1H), 1.68–1.51 (m, 1H)
¹³ C{ ¹ H} NMR (75 MHz, CDCl ₃)	δ 166.1, 135.1, 134.5, 129.9, 124.0, 123.5, 81.5, 78.7, 27.4, 25.3, 18.3
HRMS (ESI)	m/z: [M + H] ⁺ calcd for C ₁₄ H ₁₃ NO ₃ 244.0968; found 244.0966

Table 2: Spectroscopic Data for 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione.[4]

Experimental Protocols

The following section details the general experimental procedure for the electrochemical synthesis of N-alkoxyphthalimides, as adapted from the literature.[4]

An undivided 10 mL cell is equipped with a carbon felt anode (10 × 30 × 3 mm) and a platinum wire cathode, connected to a DC-regulated power supply.[4] A solution containing the alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol), pyridine (0.5 mmol), and [pyH]ClO₄ (0.5 mmol) in 10.0 mL of acetonitrile is subjected to electrolysis under a constant current (e.g., 50 mA).[4] The reaction is typically carried out at 25 °C under magnetic stirring.[4] Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired N-alkoxyphthalimide product.[4]



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Figure 2: Experimental workflow for the electrochemical synthesis of **N-Allyloxyphthalimides**.

Safety and Handling

N-Allyloxyphthalimide is classified with the signal word "Warning".^[2] It is reported to cause skin irritation (H315) and serious eye irritation (H319).^[2] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and eye protection.^[2] Wash skin thoroughly after handling.^[2] In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do.^[2] If on skin, wash with plenty of soap and water.^[2]

This guide provides a summary of the currently available technical information on **N-Allyloxyphthalimide**. Researchers are encouraged to consult the primary literature for more detailed information and to conduct their own analytical assessments for specific applications.

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